molecular formula C8H6Cl4O B1456760 1-Chloro-3-methyl-2-(trichloromethoxy)benzene CAS No. 1404194-71-3

1-Chloro-3-methyl-2-(trichloromethoxy)benzene

Cat. No. B1456760
CAS RN: 1404194-71-3
M. Wt: 259.9 g/mol
InChI Key: LVOPXLLXGXSRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methyl-2-(trichloromethoxy)benzene (CMTCB) is an organochlorine compound that has been studied for its various applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 287.81 g/mol and a melting point of 120-121 °C. CMTCB has a variety of uses in the fields of chemistry, biochemistry, and pharmacology, and it has been used in studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene is not fully understood. However, it is known that 1-Chloro-3-methyl-2-(trichloromethoxy)benzene is an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. 1-Chloro-3-methyl-2-(trichloromethoxy)benzene is also known to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters and other bioactive molecules in the body, which can affect the physiological processes of the body.
Biochemical and Physiological Effects
1-Chloro-3-methyl-2-(trichloromethoxy)benzene has been studied for its biochemical and physiological effects. It has been shown to affect the levels of neurotransmitters in the brain, as well as the levels of other bioactive molecules such as hormones and growth factors. It has also been shown to affect the activity of enzymes involved in metabolism, as well as the activity of enzymes involved in signal transduction pathways. Additionally, 1-Chloro-3-methyl-2-(trichloromethoxy)benzene has been shown to affect the levels of cell surface receptors, which can affect the activity of cells.

Advantages and Limitations for Lab Experiments

The use of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, and it is easy to work with. However, there are also some limitations to using 1-Chloro-3-methyl-2-(trichloromethoxy)benzene in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, it is toxic, so it must be handled with care.

Future Directions

There are a number of potential future directions for research involving 1-Chloro-3-methyl-2-(trichloromethoxy)benzene. One potential direction is to further study the biochemical and physiological effects of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene on organisms. Additionally, further studies could be conducted to explore the potential applications of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene in drug development and environmental protection. Additionally, further research could be conducted to explore the potential use of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene in the treatment of diseases such as cancer and neurological disorders. Finally, further research could be conducted to explore the potential use of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene in the production of new materials or products.

Scientific Research Applications

1-Chloro-3-methyl-2-(trichloromethoxy)benzene has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of drugs, as well as in studies of biochemical and physiological effects. It has also been used to study the advantages and limitations of laboratory experiments. Additionally, 1-Chloro-3-methyl-2-(trichloromethoxy)benzene has been used to study the effects of environmental pollutants on organisms and to study the effects of drugs on the immune system.

properties

IUPAC Name

1-chloro-3-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOPXLLXGXSRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methyl-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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